(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester
Overview
Description
Synthesis Analysis
The introduction of the tBDMS group into organic compounds can be achieved using different methods. One such method involves the use of flow microreactor systems2.Molecular Structure Analysis
The tBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups3.
Chemical Reactions Analysis
The tBDMS group can react with a variety of functional groups, including –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups1.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound containing a tBDMS group would depend on the rest of the molecule. However, the tBDMS group itself is non-polar and hydrophobic3.Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis in Bile Acid Metabolites : This compound plays a role in the synthesis of bile acid metabolites, particularly in the study of Niemann-Pick disease type C1. It has been used in the synthesis of 3-sulfooxy-7-N-acetylglucosaminyl-24-amidated conjugates of bile acid, highlighting its importance in understanding unusual major metabolites of bile acid in certain diseases (Iida et al., 2006).
Synthesis of Haptens for Neuroactive Steroids : The compound has been employed in the synthesis of haptens, which are crucial for the development of immunoassays of neuroactive steroids. This application is significant in understanding and measuring the levels of certain steroids in biological systems (Černý et al., 2006).
Synthesis of Triterpenoids : In the realm of natural products chemistry, it has been used in synthesizing various triterpenoids, compounds with potential biological activity, from sources like Sanguisorba officinalis (Liu et al., 2005).
Use in Isomerization Reactions : This compound finds application in isomerization reactions of olefins, particularly in organic synthesis, showcasing its versatility in creating various organic compounds (Wakamatsu et al., 2000).
Ester-linked Lithocholic Acid Dimers Synthesis : It is instrumental in synthesizing ester-linked lithocholic acid dimers, significant in studying bile acid chemistry and its implications in biological systems (Nahar & Turner, 2003).
Soft Coral Derivatives Study : Utilized in the isolation and study of compounds from soft coral, indicating its application in marine natural products and their potential biomedical applications (Wang et al., 2009).
Pharmaceutical and Medicinal Chemistry
Synthesis in Cryptophycin-24 (Arenastatin A) : This compound is used in the synthesis of major components of cryptophycins, which are vital in the study of potential cancer treatments (Eggen et al., 2000).
Selective Silylation in Fatty Acids Quantification : It's used in the selective silylation of fatty acids, which is critical in their quantification and study, particularly in gas chromatography and mass spectrometry applications (Woollard, 1983).
Synthesis of Bile Acids : This compound is crucial in the synthesis of various bile acids, which are essential for understanding lipid metabolism and potential implications in various diseases (Shalon & Elliott, 1976).
Safety And Hazards
The safety and hazards associated with a specific tBDMS-protected compound would depend on the specific compound. However, as with all chemicals, appropriate safety precautions should be taken when handling them.
Future Directions
The use of tBDMS groups in organic synthesis is a well-established field. Future research may focus on developing new methods for introducing and removing tBDMS groups, or on exploring their use in the synthesis of new compounds1.
Please note that this is a general overview and may not fully apply to the specific compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed.
properties
IUPAC Name |
methyl (4R)-4-[(3S,9S,10R,13R,14R,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3Si/c1-21(10-15-28(32)33-7)25-13-14-26-24-12-11-22-20-23(34-35(8,9)29(2,3)4)16-18-30(22,5)27(24)17-19-31(25,26)6/h11-12,21,23,25-27H,10,13-20H2,1-9H3/t21-,23+,25-,26+,27+,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIGZTWCDLZWHA-LBUIIUJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.